

Commercial Availability and Technical Guide for **cis-Tranexamic acid-13C2,15N**

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Compound of Interest

Compound Name: *cis-Tranexamic acid-13C2,15N*

Cat. No.: B3026083

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, suppliers, and technical specifications of **cis-Tranexamic acid-13C2,15N**. This isotopically labeled compound is a critical tool for researchers in drug metabolism, pharmacokinetics (DMPK), and bioanalytical studies involving tranexamic acid. Its primary application is as an internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Physicochemical Properties and Specifications

cis-Tranexamic acid-13C2,15N is a stable, isotopically labeled analog of cis-tranexamic acid, an isomer of the active antifibrinolytic drug, tranexamic acid. The incorporation of two carbon-13 atoms and one nitrogen-15 atom provides a distinct mass difference, enabling its use as an ideal internal standard for accurate and precise quantification of tranexamic acid in complex biological matrices.

Below is a summary of the typical physicochemical properties and quality specifications for commercially available **cis-Tranexamic acid-13C2,15N**, based on data from various suppliers and representative Certificates of Analysis for similar isotopically labeled standards.

Table 1: General Physicochemical Properties

Property	Value
Chemical Name	cis-4-(Aminomethyl-13C)cyclohexane-1-carboxylic acid-13C,15N
CAS Number	1557000-06-2
Molecular Formula	C ₆ ¹³ C ₂ H ₁₅ ¹⁵ NO ₂
Molecular Weight	160.19 g/mol
Appearance	White to off-white solid
Solubility	Soluble in water and methanol
Storage Conditions	2-8°C, protected from light

Table 2: Typical Quality Specifications from Certificate of Analysis

Parameter	Typical Specification	Method
Chemical Purity	≥98%	HPLC
Isotopic Purity (13C ₂ , ¹⁵ N)	≥98%	Mass Spectrometry
Isotopic Enrichment	≥99 atom % 13C, ≥99 atom % 15N	Mass Spectrometry
Mass Identity	Conforms to structure	Mass Spectrometry
Structure Confirmation	Conforms to structure	¹ H NMR, ¹³ C NMR

Commercial Suppliers

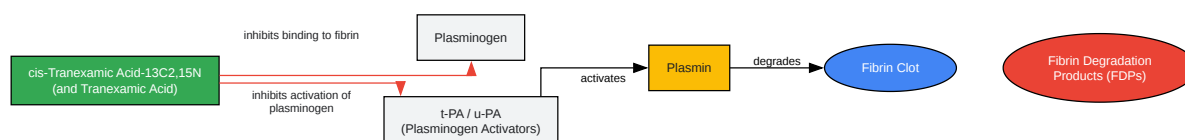
A number of reputable chemical suppliers offer **cis-Tranexamic acid-13C₂,15N**. Researchers are advised to request a lot-specific Certificate of Analysis from their chosen supplier to obtain precise data for their studies.

Table 3: Commercial Suppliers of **cis-Tranexamic acid-13C₂,15N**

Supplier	Product Number	Available Pack Sizes (Typical)
Pharmaffiliates	PA STI 084140	Inquire
MedChemExpress	HY-W778393	1mg, 5mg, 10mg
LGC Standards	TRC-T714502	1mg, 10mg, 50mg (Custom Synthesis)
Axios Research	AR-T05689	Inquire
TLC Pharmaceutical Standards Ltd.	T-6221	Inquire
CymitQuimica	TR-T714502	1mg, 10mg

Mechanism of Action: The Fibrinolysis Pathway

Tranexamic acid exerts its antifibrinolytic effect by interfering with the fibrinolysis pathway. It is a synthetic analog of the amino acid lysine and acts as a competitive inhibitor of plasminogen. By binding to the lysine-binding sites on plasminogen, tranexamic acid prevents plasminogen from binding to and being activated on the surface of fibrin clots. This inhibition of plasminogen activation to plasmin, the primary enzyme responsible for fibrin degradation, leads to the stabilization of the fibrin clot and a reduction in bleeding.



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Mechanism of action of tranexamic acid in the fibrinolysis pathway.

Experimental Protocol: Quantification of Tranexamic Acid in Human Plasma using LC-MS/MS

This section provides a detailed methodology for the quantification of tranexamic acid in human plasma using **cis-Tranexamic acid-13C2,15N** as an internal standard (IS).

1. Preparation of Stock and Working Solutions

- Tranexamic Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve tranexamic acid in methanol.
- Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve **cis-Tranexamic acid-13C2,15N** in methanol.
- Working Solutions: Prepare serial dilutions of the tranexamic acid stock solution in methanol:water (50:50, v/v) to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at a fixed concentration (e.g., 100 ng/mL) in methanol.

2. Sample Preparation (Protein Precipitation)

- To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the internal standard working solution.
- Vortex briefly.
- Add 300 µL of ice-cold acetonitrile to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.

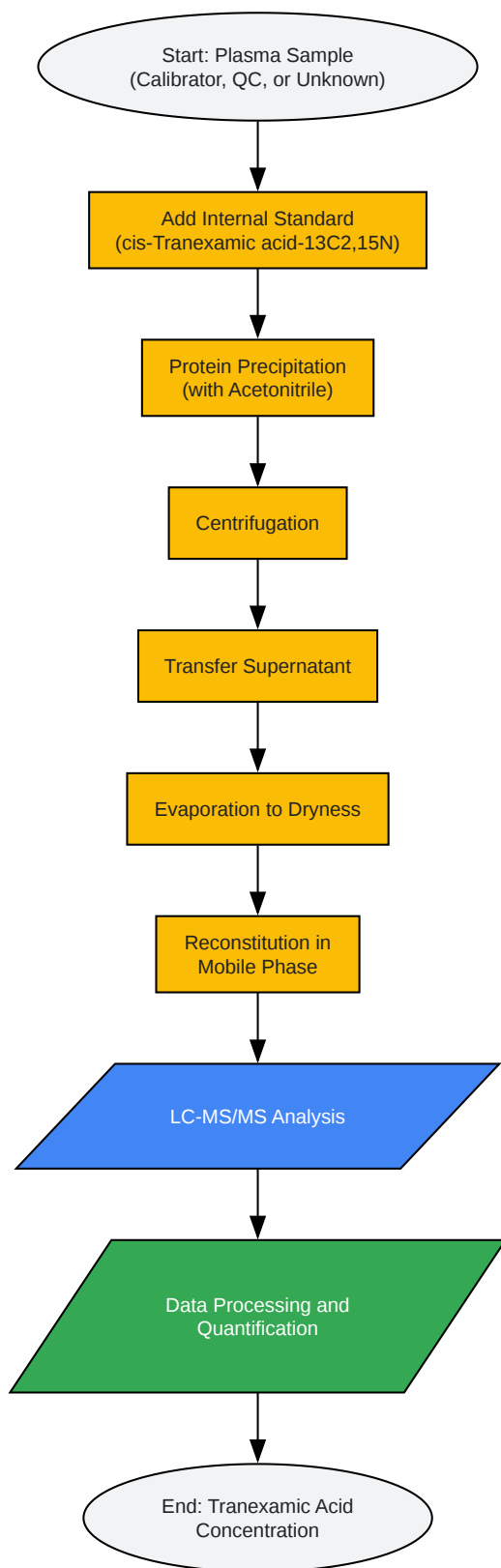
- Transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Instrumentation and Conditions

- Liquid Chromatography (LC):
 - Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 μ m).
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Gradient: Isocratic or a shallow gradient depending on the specific column and system. A typical starting condition is 80-90% Mobile Phase B.
 - Flow Rate: 0.3-0.5 mL/min.
 - Injection Volume: 5-10 μ L.
 - Column Temperature: 40°C.
- Tandem Mass Spectrometry (MS/MS):
 - Ionization Mode: Electrospray Ionization (ESI), Positive.
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions (Example):
 - Tranexamic Acid: Q1: 158.1 -> Q3: 123.1
 - **cis-Tranexamic acid-13C2,15N** (IS): Q1: 161.2 -> Q3: 126.1
 - Optimize instrument parameters such as declustering potential, collision energy, and cell exit potential for both the analyte and the internal standard.

4. Data Analysis

- Construct a calibration curve by plotting the peak area ratio of tranexamic acid to the internal standard against the nominal concentration of the calibration standards.
- Apply a linear regression model with a weighting factor (e.g., $1/x$ or $1/x^2$) to the calibration curve.
- Determine the concentration of tranexamic acid in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.



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Workflow for the quantification of tranexamic acid in plasma.

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